4-(4-chloro-2-methylphenoxy)-1-(morpholin-4-yl)butan-1-one
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Overview
Description
4-(4-chloro-2-methylphenoxy)-1-(morpholin-4-yl)butan-1-one is an organic compound that belongs to the class of phenoxy compounds It is characterized by the presence of a chlorinated phenoxy group and a morpholine ring attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-1-(morpholin-4-yl)butan-1-one typically involves the reaction of 4-chloro-2-methylphenol with 1-bromo-4-chlorobutane in the presence of a base to form the intermediate 4-(4-chloro-2-methylphenoxy)butane. This intermediate is then reacted with morpholine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-1-(morpholin-4-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy compounds.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-1-(morpholin-4-yl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenoxy)-1-(morpholin-4-yl)butan-1-one
- 4-(2-methylphenoxy)-1-(morpholin-4-yl)butan-1-one
- 4-(4-chloro-2-methylphenoxy)-1-(piperidin-4-yl)butan-1-one
Uniqueness
4-(4-chloro-2-methylphenoxy)-1-(morpholin-4-yl)butan-1-one is unique due to the presence of both the chlorinated phenoxy group and the morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its structural features allow for specific interactions with molecular targets, which can be leveraged in the development of new therapeutic agents and specialty chemicals.
Properties
Molecular Formula |
C15H20ClNO3 |
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Molecular Weight |
297.78 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-morpholin-4-ylbutan-1-one |
InChI |
InChI=1S/C15H20ClNO3/c1-12-11-13(16)4-5-14(12)20-8-2-3-15(18)17-6-9-19-10-7-17/h4-5,11H,2-3,6-10H2,1H3 |
InChI Key |
SACVJJTXPBVABM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCOCC2 |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCOCC2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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